molecular formula C16H10N2O3 B10854831 Haspin-IN-3

Haspin-IN-3

Cat. No.: B10854831
M. Wt: 278.26 g/mol
InChI Key: VHCZWXXMSGKCKC-NSIKDUERSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Haspin-IN-3 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of carbon-nitrogen and carbon-carbon bonds.

    Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s potency and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.

    Purification and characterization: The final product is purified using techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Haspin-IN-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, often to enhance its biological activity or stability.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Haspin-IN-3 exerts its effects by inhibiting the activity of haspin kinase. This inhibition prevents the phosphorylation of histone H3 at threonine 3, which is essential for proper chromosome alignment and segregation during mitosis. By disrupting this process, this compound induces cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the chromosomal passenger complex and the mitotic spindle assembly checkpoint .

Properties

Molecular Formula

C16H10N2O3

Molecular Weight

278.26 g/mol

IUPAC Name

(2Z)-6-hydroxy-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C16H10N2O3/c19-10-3-4-12-13(7-10)21-14(15(12)20)6-9-8-18-16-11(9)2-1-5-17-16/h1-8,19H,(H,17,18)/b14-6-

InChI Key

VHCZWXXMSGKCKC-NSIKDUERSA-N

Isomeric SMILES

C1=CC2=C(NC=C2/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O)N=C1

Canonical SMILES

C1=CC2=C(NC=C2C=C3C(=O)C4=C(O3)C=C(C=C4)O)N=C1

Origin of Product

United States

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